D-(+)-Maltose monohydrate

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>

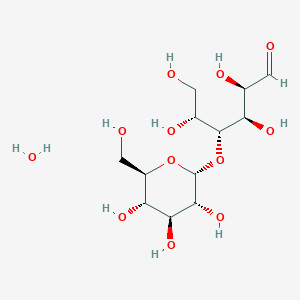

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDJFVFTHLOSDW-DNDLZOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltose monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6363-53-7 | |

| Record name | Maltose, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM477EE40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of D-(+)-Maltose monohydrate?

An In-Depth Technical Guide to the Chemical Properties of D-(+)-Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, key chemical reactions, and stability of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating reaction pathways and workflows with diagrams.

Physicochemical Properties

This compound is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1][2] It is a white crystalline powder.[3] As a reducing sugar, it possesses a hemiacetal functional group, which allows it to undergo mutarotation in solution.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1] |

| Molecular Weight | 360.31 g/mol | [4][5] |

| Melting Point | 102-103 °C | [1] |

| 119-121 °C (decomposes) | [2][5] | |

| 120 °C | [6] | |

| Specific Rotation, [α]²⁰_D | +130.4° ± 1.3° (c=4 in H₂O) | [1] |

| +130° ± 2° (c=4% in H₂O, 24 hr) | [5] | |

| Water Solubility | 50 mg/mL | [1][2][7] |

| 1080 g/L (20 °C) | [5] | |

| pH (0.5M in H₂O, 25°C) | 5.0-7.0 | [5] |

Experimental Protocols for Physicochemical Properties

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741>.[8][9][10]

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (closed at one end, 0.8-1.2 mm internal diameter).

-

Thermometer calibrated against a certified standard.

Procedure:

-

Sample Preparation: Finely powder the dry this compound. Introduce the powder into a capillary tube to a packed height of 2.5-3.5 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block to a temperature approximately 10°C below the expected melting point.

-

Measurement: Insert the capillary tube and begin heating at a rate of 1 ± 0.5 °C per minute.

-

Observation: Record the temperature at which the substance is first observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

This protocol is based on the principles outlined in USP <781> Optical Rotation.[3][4]

Objective: To measure the specific rotation of this compound.

Apparatus:

-

Calibrated polarimeter.

-

Polarimeter tube (1.0 dm).

-

Sodium lamp (589 nm).

-

Volumetric flask and analytical balance.

Procedure:

-

Solution Preparation: Accurately weigh approximately 4.0 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask. Ensure the solution is brought to volume at 20°C.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, using a solvent blank (deionized water).

-

Measurement: Rinse the polarimeter tube with the prepared maltose (B56501) solution and then fill it, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Observation: Measure the optical rotation of the solution at 20°C using the sodium D-line (589 nm). Allow the solution to stand for 30 minutes before measurement to account for mutarotation.

-

Calculation: Calculate the specific rotation using the formula: [α] = (100 * α) / (l * c) where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

This protocol is based on the OECD Guideline 105 for testing of chemicals.[1][5][6]

Objective: To determine the saturation solubility of this compound in water.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge.

-

Analytical method for quantification of maltose (e.g., HPLC with a refractive index detector).

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of deionized water.

-

Agitation: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the solution to stand to let undissolved solids settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of maltose in the aliquot using a validated analytical method.

-

Calculation: Express the solubility in g/L or mg/mL.

Chemical Reactivity

This compound undergoes several key chemical reactions, primarily involving its glycosidic linkage and the hemiacetal group.

Hydrolysis

The α(1→4) glycosidic bond in maltose can be cleaved through hydrolysis to yield two molecules of D-glucose.[11][12][13] This can be achieved through both acid catalysis and enzymatic action.

Objective: To hydrolyze this compound to D-glucose using an acid catalyst.

Materials:

-

This compound.

-

Dilute hydrochloric acid (e.g., 2 M HCl).

-

Sodium hydroxide (B78521) solution for neutralization.

-

Heating apparatus (e.g., water bath).

-

Reaction vessel.

-

Analytical method to monitor the reaction (e.g., TLC or HPLC).

Procedure:

-

Reaction Setup: Prepare an aqueous solution of this compound (e.g., 1% w/v). Add dilute HCl to the solution.

-

Heating: Heat the reaction mixture in a water bath at a controlled temperature (e.g., 80-100°C) for a specified time.

-

Monitoring: Periodically take samples from the reaction mixture and neutralize them. Analyze the samples to monitor the disappearance of maltose and the appearance of glucose.

-

Completion and Work-up: Once the reaction is complete (as determined by the analytical method), cool the solution and neutralize it with a sodium hydroxide solution.

Enzymatic hydrolysis is catalyzed by α-glucosidase enzymes, commonly known as maltase.[1][11][14][15] This is the primary mechanism of maltose digestion in biological systems.

Maillard Reaction

As a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids, peptides, or proteins upon heating.[3] This complex series of reactions leads to the formation of a wide range of products that contribute to color, flavor, and aroma in food and can also occur during pharmaceutical processing. The reactivity of maltose in the Maillard reaction has been compared to that of glucose, with differences in the formation of intermediates.[16][17]

The following diagram illustrates a general workflow for studying the Maillard reaction of this compound.

Stability and Storage

This compound is stable under recommended storage conditions, which are typically at room temperature in a dry, well-ventilated place.[18] It is incompatible with strong oxidizing agents.[18]

Stability Testing Protocol Outline

A stability testing program for this compound, based on ICH guidelines, would involve the following.[19][20][21][22]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Methodology:

-

Batch Selection: Use at least three primary batches of the substance.

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the substance should be tested for:

-

Appearance (color, physical form).

-

Purity (e.g., by HPLC to detect degradation products).

-

Water content.

-

Melting point.

-

Specific rotation.

-

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound. The tabulated data, experimental protocols, and reaction pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this important disaccharide. A thorough understanding of these properties is crucial for its application in research, formulation development, and quality control.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. longdom.org [longdom.org]

- 3. uspbpep.com [uspbpep.com]

- 4. â©781⪠Optical Rotation [doi.usp.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. usp.org [usp.org]

- 8. thinksrs.com [thinksrs.com]

- 9. scribd.com [scribd.com]

- 10. uspbpep.com [uspbpep.com]

- 11. Hydrolysis of a disaccharide [biotopics.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. Maltase - Wikipedia [en.wikipedia.org]

- 15. britannica.com [britannica.com]

- 16. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]

- 17. Maltose - Wikipedia [en.wikipedia.org]

- 18. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]

- 19. snscourseware.org [snscourseware.org]

- 20. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 21. database.ich.org [database.ich.org]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

D-(+)-Maltose monohydrate molecular structure and formula

An In-depth Technical Guide to D-(+)-Maltose Monohydrate

Introduction

This compound is a disaccharide of significant importance in various scientific and industrial fields, including biochemistry, drug development, and food technology. It is commonly known as malt (B15192052) sugar and is a key component of starch and glycogen.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its analysis.

Molecular Structure and Formula

D-(+)-Maltose is a reducing disaccharide composed of two α-D-glucose units. These units are linked by an α(1→4) glycosidic bond, meaning the anomeric carbon of the first glucose molecule is bonded to the hydroxyl group on the fourth carbon of the second glucose molecule.[1][2] The presence of a free hemiacetal group in the second glucose unit gives maltose (B56501) its reducing properties and allows it to undergo mutarotation in solution.[1][2] The "D-(+)-" designation indicates that it is dextrorotatory, rotating plane-polarized light to the right.

The chemical formula for this compound is C₁₂H₂₂O₁₁·H₂O.[1][3]

Physicochemical Properties

This compound presents as a white or almost white crystalline powder.[1][4] Its quantitative properties are summarized in the table below, which is crucial for its application in research and pharmaceutical formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1][3] |

| Molecular Weight | 360.31 g/mol | [3][5][6][7] |

| CAS Number | 6363-53-7 | [1][5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 119-121 °C (decomposes) | [1][4][5] |

| Solubility in Water | 50 mg/mL | [1][2][8] |

| Specific Rotation [α]²⁰/D | +130 ± 2° (c = 4% in H₂O) | [5] |

| pH | 5.0-7.0 (0.5M in H₂O at 25°C) | [5] |

Applications in Research and Drug Development

This compound serves multiple functions in professional settings:

-

Nutrient in Culture Media: It is used as a carbon source in cell and tissue culture media for both mammalian and insect cells.[1][2][4]

-

Pharmaceutical Formulations: It is utilized as a parenteral supplement of sugar and as an excipient in various pharmaceutical preparations.[1][2][9]

-

Enzyme Substrate: It is a standard substrate for the identification, differentiation, and characterization of α-glucosidase (maltase) and other related enzymes like α-amylase.[1][4]

-

Biochemical Research: It is employed in studies of disaccharide transport systems and maltose-binding proteins.[4]

Experimental Protocols

Accurate quantification and analysis of maltose are critical. Below are summaries of key experimental methodologies.

Enzymatic Assay for Maltose and Glucose Determination

This method allows for the sensitive and accurate measurement of maltose levels. Maltose is hydrolyzed to D-glucose by α-D-glucosidase, and the resulting glucose is then specifically measured.

Methodology:

-

Sample Preparation: Prepare samples in a 96-well plate with a suitable assay buffer. For specific maltose detection, prepare two wells per sample: one with and one without α-D-Glucosidase.[10]

-

Standard Curve Preparation: Prepare a standard curve using a maltose standard of known concentration (e.g., 0 to 5 nmol/well for a colorimetric assay).[10]

-

Enzymatic Reaction:

-

To the wells designated for total glucose (free glucose + glucose from maltose), add α-D-Glucosidase and incubate to convert maltose to glucose.[10]

-

Add a reaction mix containing glucose oxidase and a probe to all wells. Glucose oxidase specifically oxidizes the free glucose, producing a product that reacts with the probe to generate a colorimetric or fluorometric signal.[10]

-

-

Measurement: Incubate the reaction for 60 minutes at 37°C, protected from light. Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm.[10]

-

Calculation: The maltose concentration is determined by subtracting the free glucose concentration (from the well without α-D-Glucosidase) from the total glucose concentration.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of maltose, particularly in quality control settings, as specified by the United States Pharmacopeia (USP).[11][12]

Methodology:

-

Column: Use a column with L58 packing material, such as a SUGAR KS-801 column.[11][12]

-

Mobile Phase: Typically, highly purified water is used as the eluent.

-

Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.

-

Column Temperature: The column is maintained at an elevated temperature, for instance, 80°C, to ensure sharp peaks and good resolution.[12]

-

Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.

-

System Suitability: The system must meet specific criteria, such as a resolution of ≥ 1.6 between maltose and maltotriose, and a relative standard deviation (RSD) of the maltose peak area of ≤ 2.0%.[11]

Polarimetric and Titrimetric Determination

These classical methods are often used for determining maltose content in raw materials like malting barley.

Methodology:

-

Sample Extraction: An extract of the sample (e.g., barley flour) is prepared using an acetate (B1210297) buffer solution after wetting with alcohol. Proteins are precipitated using a sodium tungstate (B81510) solution, and the mixture is filtered.

-

Polarimetry: The optical rotation of the clear filtrate is measured using a polarimeter. The concentration of maltose is calculated from the observed rotation and the known specific rotation of maltose.

-

Titrimetry: The reducing sugar content of the extract is determined by titration, for example, using Fehling's solution. This method measures all reducing sugars, including maltose.

Visualizations

The following diagram illustrates the enzymatic hydrolysis of D-(+)-Maltose, a fundamental biochemical reaction.

Caption: Enzymatic hydrolysis of D-(+)-Maltose into two α-D-Glucose units.

References

- 1. This compound - CAS-Number 6363-53-7 - Order from Chemodex [chemodex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 6363-53-7 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Maltose monohydrate | C12H24O12 | CID 44134793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. You are being redirected... [bio-world.com]

- 9. haihangchem.com [haihangchem.com]

- 10. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]

- 11. shodexhplc.com [shodexhplc.com]

- 12. shodex.com [shodex.com]

A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate: Synonyms, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-(+)-Maltose monohydrate, a disaccharide of significant interest in various scientific and industrial fields, including pharmaceutical development and biotechnology. This document outlines its chemical synonyms, physicochemical properties, and detailed experimental protocols for its quantification and use in enzymatic assays. Furthermore, it visually represents the relationships between its various names and its central role in bacterial metabolism through logical and pathway diagrams.

Chemical Synonyms and Nomenclature

This compound is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication. The following table summarizes the most common synonyms and identifiers.

| Synonym Type | Name |

| Common Names | Maltose (B56501) monohydrate, Malt sugar, Maltobiose |

| Systematic IUPAC Name | 4-O-α-D-glucopyranosyl-D-glucose monohydrate |

| Other Systematic Names | D-Glucose, 4-O-alpha-D-glucopyranosyl-, monohydrate |

| CAS Registry Number | 6363-53-7 |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O |

| Molecular Weight | 360.31 g/mol |

A logical diagram illustrating the relationship between these synonyms is presented below.

A diagram illustrating the synonymous relationship of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in research and development. The following table provides a summary of its key properties.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O |

| Molecular Weight | 360.31 g/mol [1] |

| Melting Point | 102-103 °C[2][3] |

| Specific Rotation [α]D²⁰ | +130.4° (c=4 in H₂O)[2] |

| Solubility in Water | 1080 g/L at 20 °C |

| Density | 1.518 g/cm³[4] |

| Appearance | White crystalline powder |

| Purity | Typically ≥90% to ≥99% depending on the grade |

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Enzymatic Assay of α-Glucosidase Activity

This protocol describes the determination of α-glucosidase activity using this compound as a substrate. The reaction measures the amount of glucose produced, which is proportional to the enzyme's activity.

Principle: α-Glucosidase hydrolyzes maltose into two molecules of D-glucose. The resulting glucose is then phosphorylated by hexokinase (HK) and subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-glucosidase activity.

Materials:

-

This compound

-

α-Glucosidase enzyme sample

-

100 mM Sodium Acetate Buffer, pH 6.0

-

ATP (Adenosine 5'-triphosphate)

-

NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

-

Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) enzyme mixture

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Water bath maintained at 25°C

Procedure:

-

Reagent Preparation:

-

Prepare a 200 mg/mL solution of this compound in purified water.[5]

-

Prepare the reaction buffer (100 mM Sodium Acetate, pH 6.0).

-

Prepare a solution containing ATP and NADP+ in the reaction buffer.

-

Prepare a solution of the HK/G6PDH enzyme mixture in the reaction buffer.

-

-

Assay:

-

Pipette the following into a cuvette: reaction buffer, ATP/NADP+ solution, and the maltose solution.

-

Add the α-glucosidase enzyme sample to the cuvette and mix gently.

-

Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).

-

Add the HK/G6PDH enzyme mixture.

-

Monitor the increase in absorbance at 340 nm until the reaction is complete.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA340).

-

Use the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹) to determine the concentration of NADPH produced.

-

Calculate the α-glucosidase activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of D-glucose from maltose per minute at 25°C and pH 6.0.

-

Quantification of Maltose using a Commercial Assay Kit

This protocol outlines the general steps for quantifying maltose in various samples using a commercially available colorimetric or fluorometric assay kit.

Principle: Maltose is hydrolyzed by α-D-glucosidase to two molecules of glucose. Glucose is then oxidized by glucose oxidase to produce a product that reacts with a probe to generate color (absorbance at ~570 nm) or fluorescence (Ex/Em = 535/587 nm).[6][7] The signal is directly proportional to the amount of maltose in the sample.

Materials:

-

Maltose Assay Kit (containing Maltose Assay Buffer, Probe, α-D-Glucosidase, Enzyme Mix, and Maltose Standard)

-

Sample (e.g., serum, plasma, food extract)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

-

Pipettes and tips

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of maltose standards by diluting the provided Maltose Standard with the Maltose Assay Buffer to known concentrations.

-

Add the standards to separate wells of the 96-well plate.

-

-

Sample Preparation:

-

Dilute the samples as necessary with the Maltose Assay Buffer.

-

Add the prepared samples to separate wells of the 96-well plate.

-

-

Reaction:

-

Prepare a Reaction Mix according to the kit's instructions, typically containing the Maltose Assay Buffer, Probe, and Enzyme Mix.

-

Add the α-D-Glucosidase to each standard and sample well to convert maltose to glucose.

-

Add the Reaction Mix to each well.

-

Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

-

Measurement:

-

Measure the absorbance at ~570 nm for the colorimetric assay or the fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.

-

-

Calculation:

-

Subtract the blank reading from all standard and sample readings.

-

Plot the standard curve of signal versus maltose concentration.

-

Determine the maltose concentration in the samples from the standard curve.

-

Biological Significance and Signaling Pathways

Maltose is a key carbohydrate in various biological systems. In bacteria such as Escherichia coli, the uptake and metabolism of maltose are tightly regulated by the mal regulon. This system serves as a model for understanding gene regulation and active transport.

The maltose transport system in E. coli involves a periplasmic maltose-binding protein (MBP) and a membrane-associated ABC transporter complex (MalF, MalG, and MalK). The binding of maltose to MBP induces a conformational change that allows it to interact with the MalFGK2 complex, triggering ATP hydrolysis by MalK and subsequent translocation of maltose across the cytoplasmic membrane.[8][9]

The following diagram illustrates the simplified workflow of maltose uptake and metabolism in E. coli.

Simplified workflow of maltose uptake and initial metabolism in E. coli.

This guide provides a foundational understanding of this compound for scientific professionals. The compiled data and protocols are intended to facilitate further research and development in areas where this important disaccharide plays a role.

References

- 1. This compound | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Maltose - Wikipedia [en.wikipedia.org]

- 4. D(+)-Maltose monohydrate, 1 kg, CAS No. 6363-53-7 | Disaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20) [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]

- 8. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of D-(+)-Maltose Monohydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond, is a fundamental carbohydrate with wide-ranging applications in the pharmaceutical, biotechnological, and food industries.[1][2] In pharmaceutical formulations, it serves as a sweetener, a nutrient in culture media, and a parenteral supplement of sugar for individuals with diabetes.[1][2] Its physical characteristics are critical determinants of its behavior in various applications, from dissolution rates in drug delivery systems to its role as a substrate in enzymatic assays. This technical guide provides an in-depth analysis of the core physical properties of this compound powder, complete with detailed experimental protocols and visual representations of relevant biological and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound powder are summarized in the table below. These parameters are essential for its identification, characterization, and application in research and development.

| Property | Value | References |

| Chemical Name | 4-O-α-D-Glucopyranosyl-D-glucose monohydrate | [2][3] |

| Synonyms | Malt sugar, Maltobiose | [2][4] |

| CAS Number | 6363-53-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [2][5] |

| Molecular Weight | 360.31 g/mol | [2][3][5][6] |

| Appearance | White to off-white crystalline powder | [1][3][7] |

| Odor | Odorless | [7][8] |

| Taste | Sweet (approximately 30% that of sucrose) | [7][9] |

| Melting Point | 102-103 °C (monohydrate) | [2][9] |

| 119-121 °C | [1][3][10] | |

| 130 °C | [8] | |

| Solubility in Water | 50 mg/mL | [1][2][3] |

| 1080 g/L (20 °C) | [10] | |

| Solubility in Other Solvents | Slightly soluble in alcohol, insoluble in ether | [10] |

| pH (in aqueous solution) | 4.0 - 6.5 | [3] |

| 5.0 - 7.0 (25 °C, 0.5M in H₂O) | [11] | |

| Specific Rotation [α]D²⁰ | +130.4° ± 1.3° (c=40 mg/mL in H₂O) | [2] |

| +128.0° to +132.0° (c=4% w/v in water + trace NH₄OH) | [12] | |

| Density | 1.518 g/cm³ | [13][14] |

| 1.768 g/cm³ | [10] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are outlined below. These protocols are based on established pharmacopeial and standard testing methods.

Determination of Melting Range

The melting range of this compound powder can be determined using the capillary tube method as described in standard pharmacopeias and ASTM E324.[1][3][15][16][17]

Apparatus:

-

Thermometer calibrated against certified standards

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is introduced into a capillary tube and packed to a height of 2-4 mm.[16][17]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[15] For the final determination, the heating rate is slowed to 1-2 °C per minute within 10 °C of the expected melting point.[15]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range.[1][15]

Determination of Solubility

The solubility of this compound powder in water can be determined by preparing a saturated solution at a specific temperature. The following protocol is a general method for determining solubility.

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, refractometer)

Procedure:

-

Equilibrium Saturation: An excess amount of this compound powder is added to a known volume of distilled water in a sealed container.

-

Agitation: The mixture is agitated in a thermostatically controlled water bath at a specified temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.

-

Quantification: The concentration of maltose (B56501) in the filtered saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[18][19]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/kg).

A simpler qualitative assessment of "completeness of solution" can be performed according to USP <641>, where a specified amount of the substance is dissolved in a specified volume of solvent and visually inspected for clarity.[5][20][21][22]

Determination of Specific Rotation

The specific rotation of this compound is a measure of its optical activity and is determined using a polarimeter, following the general principles outlined in USP <781>.[7][8][9][23][24]

Apparatus:

-

Polarimeter

-

Sodium D line light source (589 nm)

-

Polarimeter cell (typically 1 dm path length)

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the powder and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask.[10]

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared maltose solution, ensuring no air bubbles are present. The observed optical rotation (α) is measured.[13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[25][26]

[α] = (100 × α) / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.[23]

-

Mandatory Visualizations

Maltose Metabolism Pathway

D-(+)-Maltose is a key intermediate in the metabolism of starch and glycogen. Its breakdown into glucose is a fundamental biochemical process.

Caption: Enzymatic hydrolysis of starch to maltose and subsequent breakdown to glucose.

Experimental Workflow for Maltose Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of maltose in various samples.[18][19]

Caption: A typical experimental workflow for the quantification of maltose using HPLC.

Particle Size Distribution

The particle size and its distribution are critical physical attributes of powders, influencing properties such as flowability, dissolution rate, and content uniformity in solid dosage forms. For a specific commercial spray-dried crystalline maltose (Advantose 100), a particle size distribution has been reported as 15-20% greater than 300 µm and 70-75% greater than 150 µm.[27]

The particle size analysis of this compound powder can be performed using various techniques as guided by ASTM E2651.[28][29][30][31] Common methods include:

-

Sieve Analysis: Suitable for larger particles, this technique separates particles based on size by passing them through a series of sieves with progressively smaller mesh sizes.

-

Laser Diffraction: This is a widely used method where a laser beam is passed through a dispersion of the powder, and the particle size distribution is calculated from the resulting light scattering pattern.

-

Dynamic Light Scattering (DLS): This technique is suitable for sub-micron particles and measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a liquid suspension.

Conclusion

This technical guide has provided a comprehensive overview of the key physical characteristics of this compound powder. The presented quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding and control of these physical properties are paramount for the successful application of this compound in various scientific and industrial endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. books.rsc.org [books.rsc.org]

- 3. infinitalab.com [infinitalab.com]

- 4. books.rsc.org [books.rsc.org]

- 5. scribd.com [scribd.com]

- 6. particletechlabs.com [particletechlabs.com]

- 7. uspbpep.com [uspbpep.com]

- 8. usp.org [usp.org]

- 9. â©781⪠Optical Rotation [doi.usp.org]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. The metabolism of circulating maltose in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maltose Definition, Structure & Function - Lesson | Study.com [study.com]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. aquaculture.ugent.be [aquaculture.ugent.be]

- 19. waters.com [waters.com]

- 20. â©641⪠Completeness of Solution [doi.usp.org]

- 21. uspbpep.com [uspbpep.com]

- 22. drugfuture.com [drugfuture.com]

- 23. drugfuture.com [drugfuture.com]

- 24. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]

- 25. vernier.com [vernier.com]

- 26. Specific rotation - Wikipedia [en.wikipedia.org]

- 27. phexcom.com [phexcom.com]

- 28. store.astm.org [store.astm.org]

- 29. standards.iteh.ai [standards.iteh.ai]

- 30. standards.iteh.ai [standards.iteh.ai]

- 31. standards.globalspec.com [standards.globalspec.com]

A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a fundamental carbohydrate with wide-ranging applications in research, pharmaceutical development, and biotechnology. This technical guide provides an in-depth overview of its chemical and physical properties, safety data, and relevant experimental protocols. The information is presented to support its use in laboratory and manufacturing settings, ensuring safe handling and effective application.

Chemical and Physical Properties

This compound is a white crystalline powder. Key quantitative data regarding its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6363-53-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1] |

| Molecular Weight | 360.31 g/mol | [1] |

| Appearance | White crystalline powder | |

| Melting Point | 102-103 °C | [4] |

| Solubility in Water | 50 mg/mL | [4] |

| Optical Activity [α]20/D | +128.0 to +132.0° (c=4 in water + trace NH₄OH) | [4] |

| pH | 5.0-7.0 (180 g/L at 25°C) | [4] |

Table 2: Toxicological and Ecological Data

| Endpoint | Result | Reference |

| Acute Toxicity | Not classified as acutely toxic. | [5][6] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [5][6] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [5][6] |

| Respiratory or Skin Sensitization | Not classified as a sensitizer. | [5][6] |

| Germ Cell Mutagenicity | Not classified as a mutagen. | [5][6] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [5] |

| Reproductive Toxicity | Not classified as a reproductive toxicant. | [5][6] |

| Ecological Toxicity | No data available. | [5] |

| Persistence and Degradability | No data available. | [5] |

| Bioaccumulative Potential | No data available. | [5] |

Safety Data Sheet (SDS) Summary

According to the available Safety Data Sheets, this compound is not classified as a hazardous substance.[1][5][6] However, standard laboratory safety practices should always be observed.

-

Hazards Identification: Not a hazardous substance or mixture.[1]

-

First Aid Measures:

-

Inhalation: Move person into fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water.[1]

-

-

Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Handling and Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses.

-

Skin Protection: Handle with gloves.

-

Respiratory Protection: Not required under normal use.[1]

-

Experimental Protocols

This section details methodologies for key experiments involving the identification and quantification of D-(+)-Maltose.

Qualitative Test for Reducing Sugars (Benedict's Test)

This test is used to identify the presence of reducing sugars, such as maltose (B56501).

Methodology:

-

Add 1 mL of the sample solution to a test tube.

-

Add 2 mL of Benedict's reagent to the test tube.

-

Heat the test tube in a boiling water bath for 3-5 minutes.

-

Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color can give a semi-quantitative indication of the concentration of the reducing sugar.[7]

Enzymatic Quantification of Maltose

This protocol describes a common method for the quantitative determination of maltose using an enzymatic assay kit.

Methodology:

-

Sample Preparation: Prepare samples and standards in a 96-well plate.

-

Enzymatic Conversion: Add α-D-Glucosidase to each sample and standard well to convert maltose to glucose.

-

Reaction Mixture: Prepare a reaction mix containing a glucose probe and enzyme mix. Add this to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The concentration of maltose in the sample is proportional to the signal generated.[6][8]

Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of D-(+)-Maltose.

Caption: Workflow for the qualitative detection of maltose using Benedict's Test.

Caption: Workflow for the quantitative determination of maltose via an enzymatic assay.

References

- 1. How to calculate the concentration of maltose (mg/ml) produced by a-amyla.. [askfilo.com]

- 2. mdpi.com [mdpi.com]

- 3. food.r-biopharm.com [food.r-biopharm.com]

- 4. quora.com [quora.com]

- 5. abcam.cn [abcam.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Food Tests - Benedict's Test for Reducing Sugar - Brilliant Biology Student [brilliantbiologystudent.weebly.com]

- 8. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]

A Technical Guide to the Natural Sources and Derivation of D-(+)-Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a naturally occurring sugar with significant applications in the food, pharmaceutical, and biotechnology sectors. This technical guide provides an in-depth overview of its natural sources and the prevalent methods for its derivation, with a focus on enzymatic hydrolysis of starch. Detailed experimental protocols, quantitative data, and a visual representation of the derivation process are presented to support research and development activities.

Natural Sources of this compound

D-(+)-Maltose, often referred to as malt (B15192052) sugar, is found in a variety of natural sources, typically as a result of starch breakdown.[1] While not always present in high quantities in its free form, its prevalence increases significantly during germination and cooking processes.

Key Natural Sources:

-

Germinating Grains: The process of malting, where grains like barley, wheat, and rice are sprouted, activates endogenous enzymes that break down starch into maltose (B56501).[2][3] This is a cornerstone of the brewing and distilling industries.

-

Sweet Potatoes: Cooked sweet potatoes are a notable source of maltose, which contributes to their characteristic sweet flavor. The heating process facilitates the enzymatic conversion of starch into maltose.[1][4] Different cultivars exhibit varying maltose content upon cooking.

-

Honey: Honey contains a mixture of sugars, including maltose, although its concentration can vary depending on the floral source.[5][6]

-

Fruits: Certain fruits, such as peaches and pears, naturally contain maltose.[2]

-

Other Food Products: Maltose is also found in a range of manufactured foods, including bread, breakfast cereals, and various syrups.[4]

Derivation of this compound: Enzymatic Hydrolysis of Starch

The primary industrial and laboratory-scale method for producing this compound is the enzymatic hydrolysis of starch.[7] Starch, a polysaccharide of glucose, is broken down into smaller sugar units by specific enzymes.[8] The most common sources of starch for this process include corn, potato, wheat, and cassava.[9][10]

The enzymatic process typically involves two key stages: liquefaction and saccharification.

-

Liquefaction: In this initial step, the starch slurry is treated with α-amylase . This enzyme randomly cleaves the α-1,4 glycosidic bonds within the starch molecules, reducing the viscosity of the slurry and producing shorter-chain dextrins.[8]

-

Saccharification: The dextrin (B1630399) solution is then treated with β-amylase . This enzyme hydrolyzes the α-1,4 glycosidic bonds from the non-reducing ends of the dextrin chains, releasing maltose units.[8] To achieve a higher maltose yield, a debranching enzyme such as pullulanase may also be used to cleave the α-1,6 glycosidic branch points in amylopectin.[11]

The resulting syrup is a mixture of maltose, glucose, and other oligosaccharides. To obtain pure this compound, further purification and crystallization steps are necessary.

Quantitative Data on Maltose Content

The following tables summarize the quantitative data for maltose content in various natural sources and the yields from enzymatic hydrolysis of different starches.

Table 1: Maltose Content in Natural Sources

| Natural Source | Variety/Type | Maltose Content (% Fresh Weight) | Reference |

| Sweet Potato (Cooked) | Commercial Varieties | 10.26 - 15.60 | [1][4] |

| White-fleshed Hybrids (mean) | 7.65 | [1][4] | |

| Orange-fleshed Hybrids (mean) | 8.53 | [1][4] | |

| Purple-fleshed Hybrids (mean) | 11.98 | [1][4] | |

| Honey | Multi-floral (accepted samples) | 1.55 | [5] |

| Multi-floral (unaccepted samples) | 1.49 | [5] | |

| Egyptian Clover (accepted samples) | 1.50 | [5] |

Table 2: Yield of Maltose from Enzymatic Hydrolysis of Starch

| Starch Source | Enzyme(s) Used | Maltose Content in Syrup (%) | Yield | Reference |

| Sweet Potato | α-amylase, pullulanase, β-amylase | 81.5 | 0.8 g syrup / g dry sweet potato | [11] |

| Rice (germinated) | α-amylase, pullulanase, Bacillus cereus β-amylase | 62.8 - 78.4 | 0.6 - 0.72 g syrup / g dry rice | [11] |

| Cassava Bagasse Starch | α-amylase, β-amylase | ~70 (conversion) | Not specified | [7] |

| Corn, Potato, Wheat, etc. | High-temp α-amylase, β-amylase, pullulanase, malt trisaccharide hydrolysis enzyme, medium-temp α-amylase | >90 | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale production and purification of this compound from a starch source.

Enzymatic Hydrolysis of Starch

Objective: To hydrolyze starch into a maltose-rich syrup using α-amylase and β-amylase.

Materials:

-

Starch (e.g., soluble potato starch, corn starch)

-

Thermostable α-amylase (e.g., from Bacillus licheniformis)

-

β-amylase (e.g., from barley)

-

Pullulanase (optional, for higher yield)

-

Sodium phosphate (B84403) buffer (pH 6.9)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Reaction vessel with temperature and pH control

-

Water bath

Procedure:

-

Starch Slurry Preparation: Prepare a 10-20% (w/v) starch slurry in sodium phosphate buffer.

-

Liquefaction:

-

Adjust the pH of the starch slurry to 6.0-7.0.

-

Heat the slurry to 90-95°C with constant stirring.

-

Add thermostable α-amylase (e.g., 0.1% w/w of starch).

-

Maintain the temperature and stirring for 1-2 hours to allow for liquefaction.

-

-

Saccharification:

-

Cool the liquefied starch solution to 55-60°C.

-

Adjust the pH to 4.5-5.5.

-

Add β-amylase (e.g., 0.2% w/w of starch) and pullulanase (if used).

-

Incubate at the optimal temperature for β-amylase (typically 55-60°C) for 24-48 hours with gentle agitation.

-

-

Enzyme Inactivation: Heat the resulting syrup to 85-95°C for 10-15 minutes to inactivate the enzymes.

-

Clarification: Centrifuge or filter the syrup to remove any insoluble material.

Purification of Maltose by Chromatography

Objective: To separate maltose from other sugars and oligosaccharides in the hydrolysate.

Materials:

-

Maltose-rich syrup from hydrolysis

-

Chromatography column packed with a suitable resin (e.g., activated charcoal, ion-exchange resin)

-

Elution solvents (e.g., deionized water, aqueous ethanol (B145695) solutions of increasing concentrations)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Preparation: Pack the chromatography column with the chosen resin and equilibrate with deionized water.

-

Sample Loading: Load the clarified maltose-rich syrup onto the top of the column.

-

Elution:

-

Begin elution with deionized water to remove monosaccharides like glucose.

-

Gradually increase the ethanol concentration in the mobile phase (e.g., 5%, 10%, 15% ethanol in water) to elute oligosaccharides of increasing size. Maltose will typically elute at a specific ethanol concentration.

-

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Analyze the fractions for maltose content using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pooling and Concentration: Pool the fractions containing pure maltose and concentrate the solution using a rotary evaporator to obtain a viscous syrup.

Crystallization of this compound

Objective: To obtain solid, crystalline this compound from the purified syrup.

Materials:

-

Concentrated, purified maltose syrup

-

Ethanol or Isopropanol (B130326)

-

Seed crystals of this compound (optional)

-

Crystallization vessel

-

Refrigerator or cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Syrup Concentration: Further concentrate the purified maltose syrup to a high solids content (e.g., 70-80%).[4]

-

Inducing Crystallization:

-

Solvent Addition: Slowly add ethanol or isopropanol to the warm, concentrated syrup with stirring until the solution becomes slightly cloudy.[4]

-

Seeding (optional): Add a small amount of this compound seed crystals to initiate crystallization.

-

-

Cooling and Crystal Growth:

-

Slowly cool the solution to room temperature, and then transfer to a refrigerator (2-8°C).

-

Allow the solution to stand undisturbed for 24-72 hours to allow for crystal growth.[4]

-

-

Crystal Harvesting:

-

Separate the maltose crystals from the mother liquor by filtration under vacuum.

-

Wash the crystals with a small amount of cold ethanol or isopropanol to remove any remaining impurities.

-

-

Drying: Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) to a constant weight to obtain this compound.

Visualization of the Derivation Process

The following diagram illustrates the workflow for the enzymatic derivation of this compound from starch.

Caption: Enzymatic derivation of this compound from starch.

References

- 1. CN101684505B - Preparation method of maltose - Google Patents [patents.google.com]

- 2. unifr.ch [unifr.ch]

- 3. plantarchives.org [plantarchives.org]

- 4. RU2604288C1 - Method for crystallisation of maltose - Google Patents [patents.google.com]

- 5. intro.bio.umb.edu [intro.bio.umb.edu]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. asm.org [asm.org]

- 9. US20060084150A1 - Method for manufacturing maltose-rich products - Google Patents [patents.google.com]

- 10. Enzymatic hydrolysis of corn starch after extraction of corn oil with ethanol | Semantic Scholar [semanticscholar.org]

- 11. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]

The Biochemical Role of D-(+)-Maltose Monohydrate: A Technical Guide for Researchers

An In-depth Examination of the Disaccharide's Structure, Metabolism, and Applications in Scientific Research and Drug Development

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α-D-glucose units, is a fundamental carbohydrate in biochemistry. Formed primarily from the enzymatic hydrolysis of starch, it serves as a crucial energy source for various organisms, including humans and microorganisms. Its unique biochemical properties, including its reducing nature and specific metabolic pathways, make it a subject of significant interest in various fields of research and development, from food science and brewing to pharmaceuticals and biotechnology. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a white crystalline powder with a mildly sweet taste. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [1] |

| Molecular Weight | 360.31 g/mol | [1][2] |

| Melting Point | 102-103 °C | [3] |

| Solubility in Water | 1.080 g/mL (at 20 °C) | [4] |

| Glycemic Index (GI) | 105 | [5][6][7] |

| Sweetness (relative to sucrose) | ~30-60% | |

| Appearance | White crystalline powder | |

| Reducing Sugar | Yes | [4] |

Biochemical Structure and Function

D-(+)-Maltose is a disaccharide composed of two D-glucose units linked by an α(1→4) glycosidic bond. This linkage is formed between the anomeric carbon of one glucose molecule and the hydroxyl group on the fourth carbon of the second glucose molecule.[4][8] The presence of a free hemiacetal group in one of the glucose residues gives maltose (B56501) its reducing properties, allowing it to react with oxidizing agents in biochemical assays.[4]

In biological systems, the primary function of maltose is to serve as a readily available source of glucose. Following ingestion or cellular uptake, it is hydrolyzed into two glucose molecules, which can then enter glycolysis to produce ATP, the primary energy currency of the cell.

Digestion and Metabolism in Humans

The digestion of maltose in humans begins in the small intestine. The enzyme maltase-glucoamylase, located in the brush border of the intestinal epithelium, catalyzes the hydrolysis of the α(1→4) glycosidic bond, releasing two molecules of glucose.[9] These glucose molecules are then absorbed into the bloodstream via sodium-glucose cotransporter 1 (SGLT1).

Once in the bloodstream, the glucose derived from maltose can be utilized by various tissues for energy or stored as glycogen (B147801) in the liver and muscles for later use. The metabolism of intravenously administered maltose has been shown to be efficient, with the disaccharide being hydrolyzed to glucose by maltase in the renal tubules and subsequently reabsorbed.

Metabolism in Microorganisms: The Case of Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, a model organism for biochemical research, maltose metabolism is a well-characterized process of significant industrial relevance, particularly in brewing. Maltose is actively transported into the yeast cell by a specific maltose permease.[10] Once inside the cell, the intracellular enzyme maltase hydrolyzes maltose into two glucose molecules.[10] These glucose molecules then enter the glycolytic pathway to be fermented into ethanol (B145695) and carbon dioxide.

The regulation of maltose metabolism in yeast is complex, involving induction by maltose and repression by glucose. The presence of glucose in the growth medium represses the expression of the genes encoding maltose permease and maltase, ensuring that the preferred sugar, glucose, is consumed first.

Experimental Protocols

Enzymatic Hydrolysis of Starch to Maltose

This protocol describes the laboratory-scale production of maltose from starch using the enzyme β-amylase.

Materials:

-

Soluble starch

-

β-amylase solution

-

0.016 M Sodium acetate (B1210297) buffer, pH 4.8

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

Maltose standard solutions

-

Spectrophotometer

Procedure:

-

Prepare a 1% (w/v) starch solution in 0.016 M sodium acetate buffer (pH 4.8).

-

Equilibrate the starch solution and β-amylase solution to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of β-amylase to the starch solution.

-

At specific time intervals, withdraw aliquots of the reaction mixture and add them to a tube containing DNS reagent to stop the reaction.

-

Boil the tubes for 5-15 minutes to allow for color development.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm.

-

Determine the concentration of maltose produced by comparing the absorbance to a standard curve prepared with known concentrations of maltose.[4]

Quantification of Maltose using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of maltose in a sample using HPLC with a Refractive Index Detector (RID).

Materials:

-

HPLC system equipped with a Refractive Index Detector (RID)

-

Amino-based or ion-exchange chromatography column suitable for carbohydrate analysis

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

Maltose standard solutions

-

Sample containing maltose, appropriately diluted and filtered

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11] Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30°C) until a stable baseline is achieved on the RID.[11]

-

Standard Curve Generation: Inject a series of maltose standard solutions of known concentrations to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system under the same conditions as the standards.

-

Quantification: Identify the maltose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of maltose in the sample by interpolating its peak area on the standard curve.[12]

Qualitative Detection of Maltose

This test is a qualitative method for the detection of lactose (B1674315) and maltose.

Materials:

-

Sample solution

-

10% Ammonia (B1221849) solution

-

1 M Potassium hydroxide (B78521) solution

-

Water bath (70°C)

Procedure:

-

To 2 mL of the sample solution in a test tube, add 2 mL of 10% ammonia solution and 3 drops of 1 M potassium hydroxide solution.

-

Mix the solution thoroughly.

-

Place the test tube in a 70°C water bath for at least 15 minutes.

-

A red or pink color indicates the presence of maltose or lactose.[13]

This test is another qualitative method for detecting maltose and lactose.

Materials:

-

Sample solution

-

5% Methylamine (B109427) hydrochloride solution

-

20% Sodium hydroxide solution

Procedure:

-

To 4 mL of the sample solution, add 3-4 drops of 5% methylamine hydrochloride solution.

-

Boil the mixture for approximately 30 seconds.

-

Remove from heat and immediately add 3-5 drops of 20% sodium hydroxide solution.

-

A yellow color that slowly turns to a carmine (B74029) or violet-carmine color indicates the presence of maltose or lactose.

Preparation of Maltose-Containing Culture Medium

This protocol describes the preparation of a general-purpose microbiological culture medium containing maltose as the primary carbon source.

Materials:

-

Yeast extract

-

Peptone

-

This compound

-

Agar (B569324) (for solid medium)

-

Distilled water

Procedure:

-

Dissolve the desired amounts of yeast extract, peptone, and agar (if making plates) in distilled water by heating with agitation.

-

Separately prepare a concentrated maltose solution (e.g., 40% w/v) in distilled water.

-

Sterilize the two solutions separately by autoclaving at 121°C for 15 minutes. Note: Do not autoclave maltose with peptone and yeast extract, as this can lead to Maillard browning.

-

Aseptically cool both solutions to approximately 50°C.

-

Aseptically combine the sterile maltose solution with the sterile medium base to the desired final concentration.

-

Mix well and dispense into sterile petri dishes or tubes.[5]

Signaling Pathways and Experimental Workflows

Maltose Metabolism and Glycolysis

The breakdown of maltose and its entry into the central metabolic pathway of glycolysis can be visualized as follows:

Caption: Hydrolysis of Maltose and entry into Glycolysis.

Experimental Workflow for Maltose Quantification by HPLC

A typical workflow for the quantitative analysis of maltose in a sample using HPLC is depicted below.

Caption: Workflow for Maltose Quantification via HPLC.

Simplified Glucose Sensing and Signaling in Yeast Triggered by Maltose Metabolism

The metabolism of maltose to glucose in yeast activates glucose sensing pathways that regulate gene expression. A simplified representation of this process is shown below.

Caption: Glucose Sensing in Yeast via Maltose Metabolism.

Applications in Research and Drug Development

This compound is utilized in a wide array of applications within the scientific and pharmaceutical industries.

-

Microbiology and Cell Culture: It serves as a fermentable carbohydrate source in culture media for the growth of various microorganisms, including yeasts and bacteria.[5]

-

Enzyme Characterization: Maltose is a key substrate for the characterization of α-glucosidases and other carbohydrate-metabolizing enzymes.

-

Pharmaceutical Formulations: It is used as an excipient in pharmaceutical preparations, acting as a binder, diluent, and sweetener. It can also be used as a parenteral supplement of sugar for diabetic patients.

-

Biotechnology: In biotechnology, maltose is employed in fermentation processes for the production of biofuels and other biochemicals.

-

Drug Development: The study of maltose metabolism and its inhibition is relevant to the development of drugs for managing diabetes and other metabolic disorders. For instance, acarbose, an antidiabetic drug, functions by inhibiting the enzymes that digest disaccharides like maltose, thereby slowing down glucose absorption.[5]

Conclusion

This compound is a disaccharide of fundamental importance in biochemistry. Its well-defined structure, metabolism, and physicochemical properties make it an invaluable tool in research and a versatile component in various industrial applications. A thorough understanding of its biochemical role, from its digestion and metabolism to its function in cellular processes, is essential for professionals in the fields of biochemistry, microbiology, and pharmaceutical sciences. This guide provides a foundational resource to aid in the design and execution of research involving this key carbohydrate.

References

- 1. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. static.igem.org [static.igem.org]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Soil maltase activity by a glucose oxidase–perioxidase system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 150 Years Alfred Wöhlk - ChemistryViews [chemistryviews.org]

- 12. researchgate.net [researchgate.net]

- 13. himedialabs.com [himedialabs.com]

An In-depth Technical Guide to the Anomeric Forms of D-(+)-Maltose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose, a disaccharide composed of two α-D-glucose units linked by an α-(1→4) glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes.[1][2][3] As a reducing sugar, the second glucose unit possesses a free anomeric carbon, allowing it to exist in two distinct stereoisomeric forms: α-D-maltose and β-D-maltose.[1][2] These anomers, while chemically similar, exhibit different physical properties and can interconvert in aqueous solutions through a process known as mutarotation.[1] A thorough understanding of these anomeric forms is critical for researchers in fields ranging from biochemistry and enzymology to food science and pharmaceutical development, where the specific stereochemistry of maltose (B56501) can influence reaction kinetics, product stability, and biological activity.

The Anomeric Forms of D-(+)-Maltose: Structure and Equilibrium

The structural difference between α- and β-maltose lies in the configuration of the hydroxyl group on the anomeric carbon (C1) of the second glucose residue. In α-maltose, this hydroxyl group is in an axial position, while in β-maltose, it occupies an equatorial position. In aqueous solution, these two anomers are in equilibrium with each other and a small amount of the open-chain aldehyde form. This dynamic interconversion, termed mutarotation, results in a gradual change in the optical rotation of a freshly prepared maltose solution until a stable equilibrium is reached.[1] The equilibrium mixture in water is composed predominantly of the β-anomer, with a ratio similar to that of D-glucose, which is approximately 36% α-anomer and 64% β-anomer.[4][5][6]

Quantitative Properties of D-(+)-Maltose Anomers

A summary of the key quantitative data for the anomeric forms of D-(+)-maltose is presented in the table below. It is important to note that the melting points can vary depending on the crystalline form (monohydrate vs. anhydrous).

| Property | α-D-Maltose | β-D-Maltose | Equilibrium Mixture |

| Melting Point (°C) | 102-103 (monohydrate)[7][8] | 160-165 (anhydrous)[3][7] | 102-103 (monohydrate)[7][8] |

| Specific Rotation ([α]D) | Data not definitively available | Data not definitively available | +130.4° to +140.7°[9] |

| Equilibrium Composition | ~36%[4][6][10] | ~64%[4][6][10] | 100% |

Mutarotation of D-(+)-Maltose

The interconversion between the α and β anomers of D-(+)-maltose proceeds through the transient formation of the open-chain aldehyde structure. This process is catalyzed by both acid and base.

Caption: Mutarotation of D-(+)-Maltose.

Experimental Protocols for Anomer Analysis

The differentiation and quantification of α- and β-maltose can be achieved through several analytical techniques. Detailed methodologies for the key experiments are provided below.

Polarimetry

Polarimetry is the classical method for observing mutarotation by measuring the change in optical rotation of a sugar solution over time.

Methodology:

-

Instrument Preparation: Calibrate a polarimeter using a standard quartz plate or a solvent blank (e.g., deionized water). Ensure the sodium lamp (589 nm) is warmed up and stable.

-

Sample Preparation:

-

Accurately weigh a sample of pure α- or β-D-maltose (if available) or D-(+)-maltose monohydrate.

-

Dissolve the sample in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 1-5 g/100 mL).

-

Start a timer immediately upon dissolution.

-

-

Measurement:

-

Quickly rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the optical rotation at time zero.

-

Continue to record the optical rotation at regular intervals (e.g., every 1-5 minutes) until the reading becomes constant, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Plot the observed optical rotation (α) as a function of time.

-

The initial reading corresponds to the specific rotation of the starting anomer (or a mixture close to it), and the final, stable reading corresponds to the specific rotation of the equilibrium mixture.

-

The specific rotation [α] can be calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful technique for the direct observation and quantification of the anomeric forms of maltose in solution. The anomeric protons of the α and β forms have distinct chemical shifts.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of D-(+)-maltose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube. D₂O is used as the solvent to avoid a large water signal that can obscure the sugar protons.

-